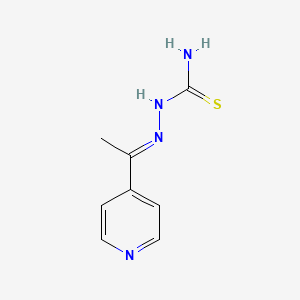
4-Acetylpyridine thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylpyridine thiosemicarbazone is a compound derived from the reaction of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities and pharmacological properties, making them a subject of extensive research in recent years . These compounds have shown significant potential in various fields, including medicinal chemistry, due to their anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylpyridine thiosemicarbazone typically involves the reaction of 4-acetylpyridine with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Acetylpyridine thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits significant anti-cancer activity, particularly against glioma and breast cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections, as well as cancer.
作用机制
The mechanism of action of 4-acetylpyridine thiosemicarbazone involves several pathways:
Antibacterial Activity: Disruption of bacterial cell walls and membranes, inhibition of intracellular respiratory chain dehydrogenases, and generation of reactive oxygen species.
Anticancer Activity: Induction of apoptosis in cancer cells through interaction with specific molecular targets and pathways, such as inhibition of thioredoxin reductase enzyme.
相似化合物的比较
Similar Compounds
- 2-Acetylpyridine thiosemicarbazone
- 2-Benzoylpyridine N(4)-methyl thiosemicarbazone
- 2-Acetylpyridine N(4)-methylthiosemicarbazone
Uniqueness
4-Acetylpyridine thiosemicarbazone stands out due to its specific structural features and the presence of the acetyl group at the 4-position of the pyridine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
属性
CAS 编号 |
174502-91-1 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC 名称 |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI 键 |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
手性 SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
规范 SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
溶解度 |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



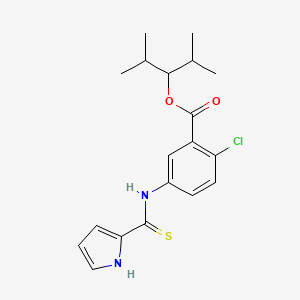
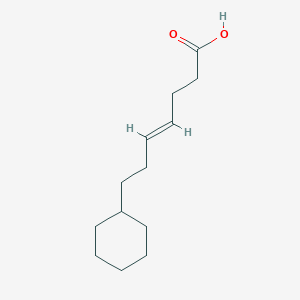

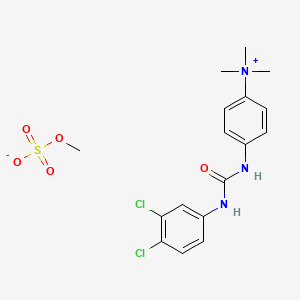
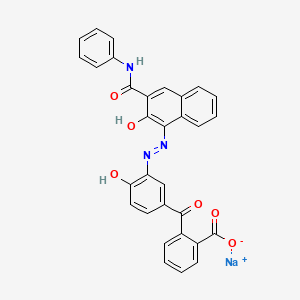
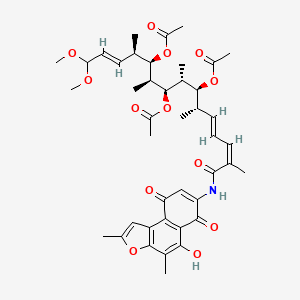

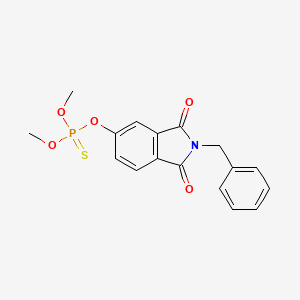

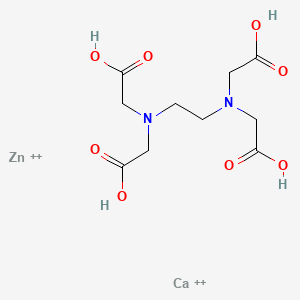
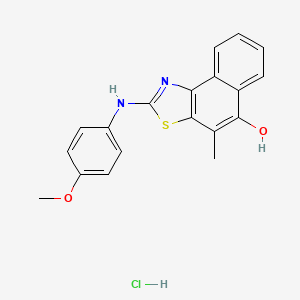

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
